2,4-Dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid
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Overview
Description
2,4-Dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid is a heterocyclic compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . This compound is characterized by its pyridine ring structure, which is substituted with two methyl groups at positions 2 and 4, a keto group at position 6, and a carboxylic acid group at position 3 . It is commonly used in various research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2,4-Dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid typically involves the cyclization of 2,4-dimethyl-6-oxo-1H-pyridine-3-carboxamide . One common method includes the reaction of the carboxamide with sodium nitrite in sulfuric acid at low temperatures (0°C). The reaction mixture is then stirred overnight and poured into ice-cold water to precipitate the product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
2,4-Dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory and antimicrobial agents, often involves this compound.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
2,4-Dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid can be compared with other similar compounds, such as:
- 1,6-Dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid
- 6-Methyl-4-oxo-1,4-dihydro-2-pyridinecarboxylic acid
- 6-Oxo-1,6-dihydro-4-pyridazinecarboxylic acid
These compounds share structural similarities but differ in the position and type of substituents on the pyridine ring. The unique combination of substituents in this compound contributes to its distinct chemical properties and applications .
Properties
IUPAC Name |
2,4-dimethyl-6-oxo-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-4-3-6(10)9-5(2)7(4)8(11)12/h3H,1-2H3,(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUKIIMPYLKESR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=C1C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24186-78-5 |
Source
|
Record name | 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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